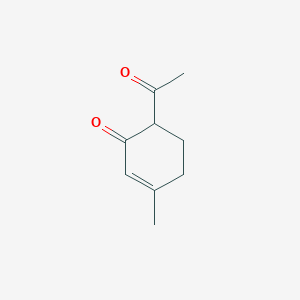

6-Acetyl-3-methylcyclohex-2-en-1-one

Descripción general

Descripción

6-Acetyl-3-methylcyclohex-2-en-1-one is an organic compound with the molecular formula C9H12O2. It is a cyclohexenone derivative, characterized by the presence of an acetyl group at the 6th position and a methyl group at the 3rd position on the cyclohexene ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

6-Acetyl-3-methylcyclohex-2-en-1-one can be synthesized through several methods. One common approach involves the acid hydrolysis and decarboxylation of the corresponding 4-carbetoxy derivative. Another method includes the oxidation of 1-methylcyclohex-1-ene with chromium trioxide in acetic acid. Additionally, cyclization of 3-carbetoxy-6-chlorohept-5-en-2-one with sulfuric acid can also yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale oxidation reactions using chromium trioxide or other oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

6-Acetyl-3-methylcyclohex-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form more complex molecules.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyl or methyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid is commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Various nucleophiles, such as amines or alcohols, can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction typically yields alcohols .

Aplicaciones Científicas De Investigación

Organic Synthesis

Synthetic Intermediates:

6-Acetyl-3-methylcyclohex-2-en-1-one serves as an intermediate in the synthesis of more complex organic molecules. It can be utilized in the preparation of various derivatives through reactions such as:

- Allylation: The compound can be subjected to allylation reactions, leading to the formation of substituted cyclohexene derivatives. For instance, reactions involving allyl bromide have been reported to yield α′-allylated products with high yields .

- Cyclization Reactions: The compound can participate in cyclization reactions to form bicyclic structures, which are valuable in medicinal chemistry. For example, treatment with bases like potassium tert-butoxide has shown promising results in forming bicyclic compounds .

Perfumery

Fragrance Components:

The compound is noted for its organoleptic properties, making it suitable for use in perfumery. It can impart floral, fruity, and woody notes to fragrance formulations. Its ability to enhance and modify existing scents allows it to be incorporated into various perfume compositions:

- Floral and Green Notes: It is effective in creating floral and green notes that are desirable in modern perfumery .

- Stabilization of Fragrance Profiles: The compound's stability and compatibility with other fragrance ingredients make it a valuable component for enhancing the overall scent profile without overshadowing other components .

Food Flavoring

Flavor Enhancer:

In the food industry, this compound is recognized for its flavor-enhancing properties. It can be used to augment flavors in food products:

- Fruity Flavors: The compound has been reported to enhance fruit flavors, particularly pineapple and berry notes, making it suitable for use in beverages and confections .

- Natural Flavoring Agent: Its naturally occurring characteristics allow it to be classified as a safe flavoring agent for food products, aligning with consumer preferences for natural ingredients .

Case Studies

Several studies have documented the applications of this compound:

Mecanismo De Acción

The mechanism of action of 6-Acetyl-3-methylcyclohex-2-en-1-one involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its effects are mediated through pathways involving the formation of reactive intermediates, which can further react to form stable products .

Comparación Con Compuestos Similares

Similar Compounds

3-Methyl-2-cyclohexen-1-one: Similar in structure but lacks the acetyl group at the 6th position.

4-Isopropyl-6-methyl-2-cyclohexen-1-one: Contains an isopropyl group instead of an acetyl group.

3-Ethoxy-5-methyl-2-cyclohexen-1-one: Has an ethoxy group at the 3rd position instead of a methyl group.

Uniqueness

6-Acetyl-3-methylcyclohex-2-en-1-one is unique due to the presence of both an acetyl and a methyl group on the cyclohexene ring. This combination imparts distinct chemical properties and reactivity, making it valuable in various synthetic and industrial applications .

Actividad Biológica

6-Acetyl-3-methylcyclohex-2-en-1-one (CAS Number: 51742-11-1) is an organic compound with significant biological activity, characterized by its unique cyclohexenone structure. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by empirical data and research findings.

Chemical Structure and Properties

This compound has the molecular formula C₉H₁₂O₂. Its structure features an acetyl group at the 6th position and a methyl group at the 3rd position on the cyclohexene ring, contributing to its unique chemical behavior and biological activities. The compound is typically a colorless to yellow liquid with a distinctive aroma, making it relevant in both the flavor and fragrance industries.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antioxidant Properties : Preliminary studies suggest that this compound may help mitigate oxidative stress-related diseases due to its potential antioxidant capabilities.

- Antimicrobial Activity : The compound has been investigated for its antimicrobial properties against various pathogens. In vitro studies have shown effectiveness against bacteria and fungi, indicating its potential as a natural preservative or therapeutic agent .

- Anti-inflammatory Effects : The structural similarity of this compound to other bioactive compounds positions it as a candidate for anti-inflammatory applications. Research is ongoing to elucidate its mechanisms in reducing inflammation .

The biological effects of this compound are mediated through its interactions with various molecular targets. The compound can function as both a nucleophile and an electrophile, depending on the reaction conditions. This duality allows it to participate in diverse biochemical pathways, potentially leading to the formation of reactive intermediates that can exert therapeutic effects .

Antioxidant Activity

A study conducted on the antioxidant capacity of this compound demonstrated its ability to scavenge free radicals effectively. The compound was tested using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, yielding an IC50 value indicative of significant antioxidant activity compared to standard antioxidants like ascorbic acid.

Antimicrobial Studies

In antimicrobial assessments, this compound exhibited notable inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 200 µg/mL, suggesting potential use as a natural antimicrobial agent in food preservation or medicinal formulations .

Anti-inflammatory Research

A recent study aimed at evaluating the anti-inflammatory properties of this compound involved in vivo models where it was administered to mice subjected to induced inflammation. Results indicated a significant reduction in inflammatory markers such as TNF-alpha and IL-6, supporting its potential role in managing inflammatory diseases .

Comparative Analysis with Similar Compounds

The following table summarizes key features of this compound compared to structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C₉H₁₂O₂ | Acetyl and methyl groups; notable biological activity |

| 3-Methylcyclohexenone | C₇H₁₀O | Lacks acetyl group; simpler structure |

| 4-Acetylcyclohexene | C₈H₁₄O | Contains additional methyl substituent |

| 2-Cyclohexenone | C₆H₈O | More saturated; fewer functional groups |

This comparative analysis highlights how the presence of both acetyl and methyl groups in this compound enhances its reactivity and biological activity compared to simpler analogs.

Propiedades

IUPAC Name |

6-acetyl-3-methylcyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-6-3-4-8(7(2)10)9(11)5-6/h5,8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRHGSBGMOSDOKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(CC1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30291469 | |

| Record name | 6-Acetyl-3-methylcyclohex-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30291469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51742-11-1 | |

| Record name | NSC75758 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75758 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Acetyl-3-methylcyclohex-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30291469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-ACETYL-3-METHYL-2-CYCLOHEXEN-1-ONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.